molecular formula C42H64O16 B12774636 Licoricesaponin J2 CAS No. 938042-18-3

Licoricesaponin J2

Cat. No.: B12774636
CAS No.: 938042-18-3
M. Wt: 824.9 g/mol
InChI Key: SLWCVFLNZDOMEZ-WFCUWKETSA-N
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Description

Licoricesaponin J2 is a triterpenoid saponin compound derived from the roots of the licorice plant (Glycyrrhiza spp.). It is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of licoricesaponin J2 typically involves the extraction of the compound from the roots of the licorice plant. The process begins with the drying and grinding of the roots, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound follows a similar extraction process but on a larger scale. The roots are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and other advanced techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Licoricesaponin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives of this compound with enhanced biological activities. These derivatives are often studied for their improved therapeutic potential .

Mechanism of Action

Licoricesaponin J2 exerts its effects through multiple molecular targets and pathways. It interacts with key proteins and enzymes involved in inflammation, apoptosis, and cell signaling. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anticancer properties are attributed to the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Licoricesaponin J2 is often compared with other triterpenoid saponins such as glycyrrhizic acid and licoricesaponin G2. While all these compounds share similar structural features, this compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties. Glycyrrhizic acid, for example, is well-known for its anti-inflammatory and antiviral activities, but this compound has shown superior anticancer potential in certain studies .

List of Similar Compounds

This compound stands out among these compounds due to its unique structure and diverse therapeutic applications.

Properties

CAS No.

938042-18-3

Molecular Formula

C42H64O16

Molecular Weight

824.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H64O16/c1-37-13-14-38(2,36(53)54)17-20(37)19-7-8-22-39(3)11-10-23(40(4,18-43)21(39)9-12-42(22,6)41(19,5)16-15-37)55-35-31(27(47)26(46)30(57-35)33(51)52)58-34-28(48)24(44)25(45)29(56-34)32(49)50/h7,20-31,34-35,43-48H,8-18H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t20-,21+,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,37+,38-,39-,40+,41+,42+/m0/s1

InChI Key

SLWCVFLNZDOMEZ-WFCUWKETSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O

Canonical SMILES

CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O

Origin of Product

United States

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